molecular formula C9H16ClF2N B2795163 7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride CAS No. 2377030-91-4

7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride

Cat. No. B2795163
CAS RN: 2377030-91-4
M. Wt: 211.68
InChI Key: IWLGKCGWLWTKSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated quinolines often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .


Chemical Reactions Analysis

Fluorinated quinolines can undergo a variety of chemical reactions, including nucleophilic substitution of fluorine atoms and cross-coupling reactions . The specific reactions that “7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride” can undergo would depend on its exact molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Fluorinated quinolines, for example, are known for their high thermal and photochemical stability, high fluorescence quantum yield, good solubility, and chemical resistance .

Scientific Research Applications

Functionalization and Derivative Formation

  • Functionalization with Nitrogen-Centered Nucleophiles : Quinolines polyfluorinated at the benzene ring, such as 5,7-difluoroquinolines, have been studied for primary functionalization with nitrogen-centered nucleophiles. This process yields new derivatives containing F atoms and amino or modified amino groups in the benzene ring (Safina et al., 2009).

  • Synthesis of Difluoro[1]benzothieno[2,3-c]quinolines : A series of difluoro[1]benzothieno[2,3-c]quinolines were synthesized via photocyclization and subsequent transformations. These compounds are valuable for further research in chemical and pharmaceutical fields (Luo et al., 1990).

Anion Binding and Sensing

  • Anion Receptors : Fluorinated quinolines, such as those containing 3,4-difluoro-1H-pyrrole, have been utilized as neutral anion receptors. These compounds show enhanced affinity for anions like fluoride and chloride, and can be used as sensors for these anions (Anzenbacher et al., 2000).

Structural Analysis and Characterization

  • Structural Characterization of Difluoro-Boron Chelates : The study of boron difluoride chelates of quinoline derivatives, such as 4,9-dichloroquino[7,8-h]quinoline, reveals insights into the flexible nature of these ligands. Such studies are crucial for understanding the properties of these compounds (Shaffer et al., 2012).

Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates : The compound 6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a structurally related compound, is an important intermediate for pharmaceutically active compounds. Its efficient large-scale synthesis is significant for pharmaceutical production (Bänziger et al., 2000).

Mutation and Mutagenicity Studies

  • Study of Mutagenicity : The effects of oligofluorine substitution on quinoline's mutagenicity have been examined. Different patterns of fluorination on quinoline can significantly alter its mutagenic properties, which is relevant for medicinal and agricultural applications (Kato et al., 1999).

Mechanism of Action

The mechanism of action of fluorinated quinolines can vary widely depending on their specific structure and the context in which they are used. For example, some fluorinated quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .

Future Directions

The field of fluorinated quinolines is a growing area of research, with studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)4-3-7-2-1-5-12-8(7)6-9;/h7-8,12H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLGKCGWLWTKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(CC2NC1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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